molecular formula C2H4Br2 B144223 1,2-Dibromo-(1,1,2,2-2H4)ethane CAS No. 22581-63-1

1,2-Dibromo-(1,1,2,2-2H4)ethane

Cat. No. B144223
CAS RN: 22581-63-1
M. Wt: 191.89 g/mol
InChI Key: PAAZPARNPHGIKF-LNLMKGTHSA-N
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Description

1,2-Dibromo-(1,1,2,2-2H4)ethane is a halogenated hydrocarbon, specifically a dibromoethane derivative. While the provided papers do not directly discuss this compound, they do provide insights into related brominated compounds and their properties, which can be extrapolated to understand the characteristics of 1,2-Dibromo-(1,1,2,2-2H4)ethane.

Synthesis Analysis

The synthesis of brominated compounds can be achieved through various methods, including oxidative coupling reactions. For instance, the synthesis of dimeric ligands was accomplished using bromine and 1,2-dibromoethane as oxidizing agents, which suggests that similar methods could be applied to synthesize 1,2-Dibromo-(1,1,2,2-2H4)ethane . Additionally, the reaction of 1-methylimidazole with 1,2-dibromoethane indicates that halogenated ethanes can be used to introduce bromine atoms into organic molecules .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, with various conformations possible. For example, the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride shows that the molecule is relatively flat due to the anti conformations of the –CH2– groups . This information can be useful in predicting the conformational preferences of 1,2-Dibromo-(1,1,2,2-2H4)ethane.

Chemical Reactions Analysis

Brominated compounds are known to participate in a range of chemical reactions. The thermal decomposition of brominated flame retardants, such as BTBPE, involves hydrogen shifts and fission of C-C bonds, leading to the formation of various brominated products . This suggests that 1,2-Dibromo-(1,1,2,2-2H4)ethane could undergo similar decomposition pathways under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be influenced by their molecular structure. For instance, the presence of hydrogen bonds and halogen interactions in the crystal structure of ethane-1,2-diaminium 3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate methanol solvate contributes to the stability of the compound . These types of interactions could also affect the properties of 1,2-Dibromo-(1,1,2,2-2H4)ethane.

Scientific Research Applications

Nuclear Magnetic Resonance Spectroscopy

Research by Weigert et al. (1970) utilized nuclear magnetic resonance (NMR) spectroscopy to determine the conformational equilibria and rates of conformational interconversion of halogenated ethanes, including 1,2-dibromo-(1,1,2,2-2H4)ethane. This study provides insights into the ground-state energies and barriers for internal rotation of these substances, which is crucial for understanding their chemical behavior and stability (Weigert, Winstead, Garrels, & Roberts, 1970).

Aliphatic and Aromatic Halocarbons in Drinking Water

Strubel and Grummt (1987) investigated the presence of halogenated ethanes and ethenes in drinking water, including 1,2-dibromoethane. Their research focused on the formation of these compounds during water chlorination and their commercial importance. This study contributes to understanding the potential environmental and health impacts of these substances in water sources (Strubel & Grummt, 1987).

Glutathione-Mediated Binding of Dibromoalkanes to DNA

Inskeep and Guengerich (1984) explored the DNA binding properties of dibromoalkanes, including 1,2-dibromo-(1,1,2,2-2H4)ethane. They discovered that this binding is mediated by glutathione S-transferase, emphasizing the biochemical interactions and potential implications of these compounds in genetic material (Inskeep & Guengerich, 1984).

Biodegradation in Groundwater

Hatzinger et al. (2015) studied the aerobic biodegradation of 1,2-dibromoethane in groundwater. Their research aimed to enhance the degradation of this compound using ethane or propane and inorganic nutrients, providing a potential approach for in situ remediation of contaminated groundwater (Hatzinger, Streger, & Begley, 2015).

Synthesis and Separation

Liu Qiao-yun (2004) researched the synthesis of 1-bromo-2-(p-nitrophenoxy)ethane using 1,2-dibromo-(1,1,2,2-2H4)ethane. The study focused on the separation and solubility properties of the compounds formed in this reaction, demonstrating the utility of this dibromoethane in organic synthesis (Liu Qiao-yun, 2004).

Safety And Hazards

1,2-Dibromo-(1,1,2,2-2H4)ethane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a known carcinogen, with pre-1977 exposure levels ranking it as the most carcinogenic substance on the HERP Index . The effects on people of breathing high levels are not known, but animal studies with short-term exposures to high levels caused depression and collapse, indicating effects on the brain .

properties

IUPAC Name

1,2-dibromo-1,1,2,2-tetradeuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAZPARNPHGIKF-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177104
Record name 1,2-Dibromo-(1,1,2,2-2H4)ethane
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Molecular Weight

191.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-(1,1,2,2-2H4)ethane

CAS RN

22581-63-1
Record name Ethane-1,1,2,2-d4, 1,2-dibromo-
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Record name 1,2-Dibromo-(1,1,2,2-2H4)ethane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022581631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dibromo-(1,1,2,2-2H4)ethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dibromo-[1,1,2,2-2H4]ethane
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